2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2S/c1-13(2)22-18(24)12-26-19-21-10-17(14-5-7-15(20)8-6-14)23(19)11-16-4-3-9-25-16/h3-10,13H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSAFNQGNDSWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a novel derivative of imidazole that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H18BrN3OS
- Molecular Weight : 396.30 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Recent studies have indicated that derivatives of imidazole, particularly those containing thioether and furan moieties, exhibit a range of biological activities including:
- Antimicrobial Activity :
-
Antitumor Activity :
- Research indicates that similar compounds exhibit cytotoxic effects on cancer cell lines. For instance, compounds with imidazole scaffolds have been tested against lung cancer cell lines, demonstrating promising IC50 values (concentration required to inhibit cell growth by 50%) in the range of 2.58 to 6.47 μM .
- Anti-inflammatory Effects :
- Antiviral Properties :
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and immune response modulation, thereby exerting anti-inflammatory effects.
Case Study 1: Antitumor Activity Assessment
In a study assessing the cytotoxicity of imidazole derivatives on human lung cancer cells (A549), this compound was evaluated alongside other known anticancer agents. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 5 μM, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria revealed that the compound demonstrated effective inhibition at concentrations as low as 10 μg/mL. This efficacy was attributed to its ability to disrupt bacterial cell wall synthesis and function.
Data Summary Table
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Bromophenyl vs.
Furan vs. Methoxyphenyl/Thiazole : The furan-2-ylmethyl group may confer distinct π-stacking interactions compared to bulkier aryl groups (e.g., 4-methoxyphenyl in Compound 9) or heterocycles like thiazole, which could influence target selectivity .
Isopropyl vs. Aryl Acetamides : The N-isopropyl group in the target compound reduces steric hindrance compared to N-phenyl or N-(thiazol-2-yl) groups, possibly enhancing binding to shallow enzymatic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
